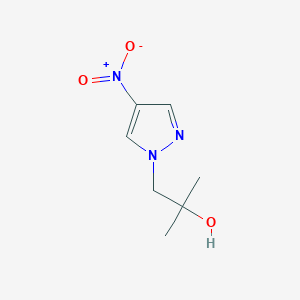![molecular formula C7H12ClF2N B1400752 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1282532-00-6](/img/structure/B1400752.png)
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
Übersicht
Beschreibung
“4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride” is a chemical compound with the molecular formula C7H12ClF2N . It has a molecular weight of 183.63 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H11F2N.ClH/c8-7(9)5-10-4-3-6(7)1-2-6;/h10H,1-5H2;1H . This code provides a unique representation of the molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Discovery and Pharmacological Applications
Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists Researchers identified a series of potent and selective histamine-3 receptor (H3R) antagonists based on an azaspiro[2.5]octane carboxamide scaffold. These compounds demonstrated significant efficacy in a mouse model of cognition, indicating their potential in treating cognitive disorders (Brown et al., 2014).
Anticonvulsant Properties of Azaspirosuccinimides A study synthesized and tested a series of azaspirosuccinimides for anticonvulsant activity, revealing that several compounds were effective in animal models of epilepsy. The structure-activity relationship analysis indicated that the anticonvulsant activity is closely linked to the structure of the imide fragment, suggesting these compounds' potential in epilepsy treatment (Kamiński et al., 2014).
Receptor Activity and Radioligands
Synthesis and Receptor Activity of Azaspiro Derivatives Two series of azaspiro derivatives were synthesized, exhibiting varying affinities for serotonin 5-HT1A and 5-HT2A receptors. The study found that the spacer between the amide fragment and the arylpiperazine moiety and the size of the cycloalkyl ring significantly influenced the compounds' functional properties, which could be beneficial in designing new therapeutic agents (Obniska et al., 2006).
New 1-Oxa-8-Azaspiro[4.5]decane Derivatives as Radioligands for Sigma-1 Receptors A series of azaspiro derivatives were evaluated as selective σ1 receptor ligands, demonstrating high affinity and moderate selectivity. These findings suggest their potential as brain imaging agents for σ1 receptors, contributing to the understanding and treatment of various neurological disorders (Tian et al., 2020).
Therapeutic Applications in Disease Models
Azaspirane SKF 105685 in Autoimmune Disease Models SK&F 105685, an azaspirane, showed therapeutic activity in rat models of autoimmune disease. It induced non-specific suppressor cells, suggesting its potential in developing therapies for autoimmune disorders (Badger et al., 1990).
Muscarinic Receptor Agonists in Cocaine Abuse Treatment A study explored the use of PTAC, a selective muscarinic receptor ligand, and found it effectively reduced rates of cocaine self-administration in mice. This indicates the potential use of such compounds in medical treatment for cocaine abuse (Rasmussen et al., 2000).
Therapeutic Effects of SK&F 105685 in Rat Adjuvant Arthritis Prophylactic and therapeutic administration of SK&F 105685 demonstrated significant inhibition of disease progression in adjuvant arthritic rats, indicating its potential as an anti-arthritic agent with properties that may modify disease outcome (Badger et al., 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
8,8-difluoro-6-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-10-4-3-6(7)1-2-6;/h10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUIJUSZIDUWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736413 | |
| Record name | 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282532-00-6 | |
| Record name | 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)






![4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one](/img/structure/B1400682.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)

![Butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400686.png)
![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)


